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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of
lansoprazole, a widely used proton pump inhibitor for the treatment of acid-related
gastrointestinal disorders. The following sections present a synthesis of data from multiple
pharmacokinetic studies, detailing the experimental protocols and presenting the comparative
bioavailability of generic versus brand-name products, as well as orally disintegrating tablets
versus traditional capsules.

Comparative Bioavailability Data

The bioequivalence between different lansoprazole formulations is primarily determined by
comparing key pharmacokinetic parameters. These include the maximum plasma
concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area
under the plasma concentration-time curve (AUC), which represents the total drug exposure.
Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the
geometric means (test vs. reference) for Cmax and AUC fall within the range of 80-125%.

The following table summarizes the pharmacokinetic data from several studies comparing
different 30 mg lansoprazole formulations.
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The bioequivalence of lansoprazole formulations is typically assessed through randomized,
two-period, crossover studies in healthy adult volunteers. These studies are conducted under
fasting conditions, and in some cases, under fed conditions to evaluate the effect of food on
drug absorption.

Key Experimental Protocols

A representative experimental protocol for a single-dose, two-way crossover bioequivalence
study of lansoprazole is as follows:

» Study Design: An open-label, randomized, two-period, crossover design is commonly
employed.[3][7] A washout period, typically 7 to 8 days, separates the two treatment periods.

[3][5]

e Subjects: Studies are conducted in healthy adult male and non-pregnant female volunteers.
[1][8] The number of subjects can range from 12 to over 100, depending on the study's
statistical power requirements.[1][5]

o Drug Administration: A single oral dose of the test and reference lansoprazole formulations
(e.g., 30 mg) is administered to the subjects after an overnight fast.[1][3] For fed studies, the
drug is administered after a standardized high-fat meal.[7]

» Blood Sampling: Blood samples are collected at predetermined time points before and after
drug administration. A typical sampling schedule includes pre-dose and multiple post-dose
collections over 24 hours.[5]

» Bioanalytical Method: The concentration of lansoprazole and its metabolites in plasma is
determined using a validated high-performance liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.[3] This method offers high sensitivity and specificity for
qguantifying the drug in biological matrices.

o Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters Cmax, AUCO-t,
and AUCO- are calculated from the plasma concentration-time data using non-
compartmental methods.[7] Statistical analysis, typically an analysis of variance (ANOVA) on
the log-transformed data, is performed to determine if the 90% confidence intervals for the
geometric mean ratios of Cmax and AUC fall within the regulatory acceptance range of 80-
125%.[7][9]
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Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for different
lansoprazole formulations.
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Caption: Workflow of a typical lansoprazole bioequivalence study.
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Conclusion

Based on the reviewed studies, various generic and orally disintegrating tablet formulations of
lansoprazole have been shown to be bioequivalent to their respective reference formulations.
These findings indicate that these alternative formulations can be used interchangeably with
the original brand-name products, providing comparable rates and extents of drug absorption.
However, it is important to note that while pharmacokinetic bioequivalence is a strong indicator
of therapeutic equivalence, some studies suggest that it may not always guarantee identical
pharmacodynamic effects.[10][11] Therefore, a comprehensive evaluation including both
pharmacokinetic and pharmacodynamic data is valuable for a complete assessment of different
drug formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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